molecular formula C17H21N3OS B2796022 2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034634-17-6

2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2796022
CAS RN: 2034634-17-6
M. Wt: 315.44
InChI Key: RHBYRMZQEIYGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Chemical Characteristics

Compound 2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide, although not directly studied, shares structural similarities with a variety of heterocyclic compounds that have been synthesized and evaluated for various applications. For instance, compounds incorporating thiadiazole moiety were synthesized for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds underwent comprehensive identification through techniques like IR, MS, 1H NMR, and HSQC, highlighting the compound's structural and chemical properties (Fadda et al., 2017). Similarly, benzimidazole derivatives were synthesized, demonstrating their utility in generating a variety of heterocyclic compounds, indicating a wide range of chemical reactivity and potential applications (Khalil et al., 2012).

Biological Activity and Pharmacological Applications

Various derivatives of benzimidazole and related structures have been synthesized and tested for biological activities. For instance, benzimidazole–thiazole derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines, showing promising results (Nofal et al., 2014). Also, N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles were synthesized and exhibited significant antiparasitic bioactivity in vitro against unicellular parasites, highlighting the therapeutic potential of such compounds (Hernández-Núñez et al., 2009).

Chemical Properties and Reactivity

The compound's reactivity profile can be understood by studying similar structures. For instance, certain N-(benzothiazole-2-yl)acetamide derivatives were synthesized and their acidity constants determined, providing insights into their chemical behavior and potential interactions (Duran & Canbaz, 2013).

Catalytic Applications

Imidazole-based acetamides have been utilized as catalysts, indicating the potential of such structures in catalytic applications. For instance, manganese(II) complexes of imidazole-based acetamide were evaluated as catalysts for alkene epoxidation with H2O2, demonstrating the compound's utility in facilitating chemical transformations (Serafimidou et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(13-22-12-14-4-2-1-3-5-14)18-8-10-20-11-9-19-17(20)15-6-7-15/h1-5,9,11,15H,6-8,10,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBYRMZQEIYGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.